

# **Application Notes and Protocols for Assessing Pomaglumetad Methionil Target Engagement**

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Pomaglumetad Methionil** (also known as LY2140023) is a prodrug of LY404039, a selective agonist for the metabotropic glutamate receptor subtypes 2 and 3 (mGluR2/3).[1][2] These receptors are implicated in the modulation of glutamatergic neurotransmission, and their activation is a therapeutic strategy being investigated for various neuropsychiatric disorders, most notably schizophrenia.[1][3] Assessing whether a drug like **Pomaglumetad Methionil** reaches and interacts with its intended target in the central nervous system is crucial for its clinical development. This document provides detailed application notes and protocols for key biomarkers used to assess the target engagement of **Pomaglumetad Methionil**.

The primary biomarkers discussed are:

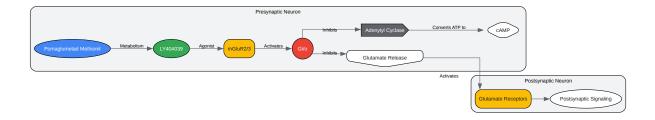
- Pharmaco-functional Magnetic Resonance Imaging (pharmacoBOLD): A neuroimaging technique to measure changes in brain activity in response to a pharmacological challenge, providing an indirect measure of target engagement.
- Proton Magnetic Resonance Spectroscopy (¹H-MRS): A non-invasive method to quantify neurochemicals, such as glutamate and glutamine, in specific brain regions.
- Electroencephalography (EEG): A technique to measure the brain's electrical activity, with specific event-related potentials (ERPs) and sensory gating paradigms being sensitive to



glutamatergic modulation.

## **Signaling Pathways and Experimental Workflow**

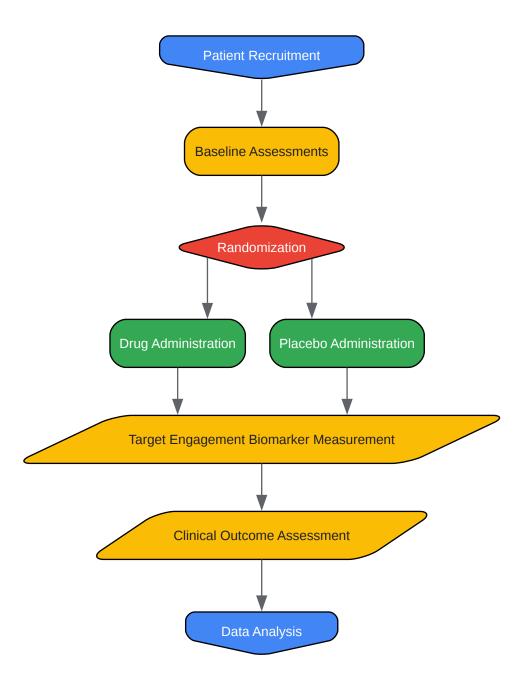
The following diagrams illustrate the mechanism of action of **Pomaglumetad Methionil** and a typical clinical workflow for assessing its target engagement.



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Caption: Mechanism of Action of Pomaglumetad Methionil.





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Caption: Clinical Trial Workflow for Biomarker Assessment.

## **Quantitative Data Summary**

The following tables summarize quantitative data from clinical studies assessing **Pomaglumetad Methionil**'s target engagement and clinical effects.

Table 1: PharmacoBOLD fMRI and Clinical Response to Pomaglumetad Methionil



Biomarker/Outcom e	Placebo	Pomaglumetad Methionil (80 mg/day)	Pomaglumetad Methionil (320 mg/day)
Ketamine-Induced dACC BOLD Signal Change	Not reported	No significant suppression	No significant suppression
Ketamine-Induced BPRS Total Score Change (Within- Group)	Not reported	Not significant	p < 0.01 (d = -0.41)
Ketamine-Induced BPRS Total Score Change (Between- Group vs. Placebo)	-	Not significant	p = 0.04 (d = -0.44)
Data adapted from Kantrowitz et al., 2020.[4][5][6]			

Table 2: Dosing Regimens of Pomaglumetad Methionil in Clinical Trials



Study Phase	Dosing Regimen	Population
Phase Ib	80 mg/day and 320 mg/day for 10 days	Healthy Volunteers
Phase 1b	80 mg, 160 mg, 240 mg, 320 mg (multiple doses over 14 days)	Clinical High Risk for Psychosis
Phase 3	Flexibly dosed between 20 and 80 mg BID for 24 weeks	Schizophrenia Patients
Phase 3	40 mg BID and 80 mg BID for 6 weeks	Schizophrenia Patients
Data from various clinical trials. [1][7][8][9]		

## **Experimental Protocols**

# Pharmaco-functional Magnetic Resonance Imaging (pharmacoBOLD)

Objective: To measure the modulation of ketamine-induced hyperactivity in the dorsal anterior cingulate cortex (dACC) by **Pomaglumetad Methionil** as a biomarker of mGluR2/3 target engagement.

- Participant Selection: Recruit healthy volunteers with no history of psychiatric or neurological disorders. Exclude individuals with contraindications for MRI or ketamine administration.
- Study Design: A randomized, double-blind, placebo-controlled trial.
- Drug Administration:
  - Participants are randomized to receive either placebo or Pomaglumetad Methionil (e.g., 80 mg/day or 320 mg/day) for a pre-defined period (e.g., 10 days).[4][5]



- Imaging Sessions:
  - Baseline Scan: A baseline resting-state fMRI scan is acquired before the ketamine challenge.
  - Ketamine Challenge:
    - Administer a subanesthetic dose of ketamine intravenously. A typical regimen is a bolus of 0.23 mg/kg over 1 minute, followed by an infusion of 0.58 mg/kg/h for 30 minutes, and then 0.29 mg/kg/h for another 29 minutes.[10]
    - Acquire resting-state fMRI data throughout the ketamine infusion.
- fMRI Acquisition Parameters (Example):
  - Scanner: 3T MRI scanner
  - Sequence: T2\*-weighted gradient-echo echo-planar imaging (GE-EPI)
  - Repetition Time (TR): 2000 ms
  - Echo Time (TE): 30 ms
  - Flip Angle: 90°
  - Field of View (FOV): 224 mm x 224 mm
  - Matrix Size: 64 x 64
  - Slice Thickness: 3.5 mm
- Data Analysis:
  - Preprocessing: Standard fMRI preprocessing steps including motion correction, spatial smoothing, and temporal filtering.
  - Region of Interest (ROI) Analysis:
    - Define an ROI in the dorsal anterior cingulate cortex (dACC).



- Extract the mean BOLD time series from the dACC ROI.
- Statistical Analysis: Compare the change in the dACC BOLD signal from baseline during the ketamine infusion between the **Pomaglumetad Methionil** and placebo groups.

### Proton Magnetic Resonance Spectroscopy (1H-MRS)

Objective: To quantify the concentration of glutamate and glutamine (Glx) in a specific brain region (e.g., anterior cingulate cortex) to assess the modulatory effects of **Pomaglumetad Methionil**.

- Participant Selection: Similar to the pharmacoBOLD study.
- Study Design: Can be a standalone study or integrated with the pharmacoBOLD protocol.
- <sup>1</sup>H-MRS Acquisition:
  - Scanner: High-field MRI scanner (≥ 3T, with 7T being optimal for resolving glutamate and glutamine).
  - Sequence: Point Resolved Spectroscopy (PRESS) or an optimized variant.
  - Voxel Placement: Place a voxel (e.g., 2 x 2 x 2 cm) in the anterior cingulate cortex.
  - Acquisition Parameters (Example for 3T):
    - TR: 2000 ms
    - TE: 35 ms
    - Number of Averages: 128
  - Water Suppression: Use a water suppression technique (e.g., CHESS).
  - Reference Scan: Acquire an unsuppressed water signal from the same voxel for quantification.



#### Data Analysis:

- Spectral Fitting: Use a software package (e.g., LCModel) to fit the acquired spectrum to a basis set of known metabolite spectra.
- Quantification: Quantify the concentrations of glutamate, glutamine, and Glx, typically referenced to the unsuppressed water signal or creatine.
- Statistical Analysis: Compare the Glx concentrations between the Pomaglumetad
   Methionil and placebo groups at baseline and after treatment.

# Electroencephalography (EEG) - Mismatch Negativity (MMN)

Objective: To measure the MMN, an event-related potential component sensitive to NMDA receptor function, to assess the modulatory effects of **Pomaglumetad Methionil** on glutamatergic neurotransmission.

- Participant Selection: As per previous protocols.
- EEG Recording Setup:
  - EEG System: A multi-channel EEG system (e.g., 64 channels).
  - Electrode Placement: According to the International 10-20 system.
  - Reference: Mastoid or average reference.
  - Sampling Rate: ≥ 500 Hz.
- Auditory Oddball Paradigm:
  - Stimuli: Present a sequence of standard and deviant auditory stimuli binaurally through headphones.



- Standard Stimulus: e.g., 1000 Hz tone, 50 ms duration, presented with high probability (e.g., 90%).
- Deviant Stimulus: e.g., 1000 Hz tone, 100 ms duration, presented with low probability (e.g., 10%).[11]
- Inter-stimulus Interval (ISI): 500 ms.
- Task: Participants are instructed to ignore the auditory stimuli and focus on a silent visual task to ensure pre-attentive processing.

#### Data Analysis:

- Preprocessing: Filter the EEG data (e.g., 0.5-30 Hz bandpass), segment the data into epochs time-locked to the stimuli, and perform baseline correction.
- Artifact Rejection: Remove epochs contaminated by eye blinks, muscle activity, or other artifacts.
- Averaging: Average the epochs for standard and deviant stimuli separately.
- Difference Wave: Subtract the average ERP for the standard stimuli from the average ERP for the deviant stimuli to obtain the MMN waveform.
- Measurement: Measure the peak amplitude of the MMN, typically between 100 and 250 ms at fronto-central electrodes (e.g., Fz, FCz).
- Statistical Analysis: Compare the MMN amplitude between the **Pomaglumetad Methionil** and placebo groups.

## Electroencephalography (EEG) - P50 Sensory Gating

Objective: To measure the P50 sensory gating ratio, an index of pre-attentive filtering of redundant sensory information that is modulated by glutamatergic and other neurotransmitter systems.



- Participant Selection: As per previous protocols.
- EEG Recording Setup: Similar to the MMN protocol.
- Paired-Click Paradigm:
  - Stimuli: Present pairs of identical auditory clicks (S1 and S2) binaurally through headphones.
  - Inter-stimulus Interval (ISI): 500 ms between S1 and S2.
  - Inter-pair Interval: 8-10 seconds.
  - Task: Participants are instructed to remain relaxed and ignore the clicks.
- Data Analysis:
  - Preprocessing: Similar to the MMN protocol, with a bandpass filter appropriate for midlatency ERPs (e.g., 1-50 Hz).
  - Averaging: Average the epochs for the conditioning (S1) and test (S2) stimuli separately.
  - Measurement:
    - Identify and measure the peak amplitude of the P50 component (a positive peak around 50 ms post-stimulus) at a central electrode (e.g., Cz) for both S1 and S2.
    - The P50 amplitude is typically measured as the difference between the P50 peak and the preceding negative trough (N40).
  - Calculation of Gating Ratio: Calculate the P50 sensory gating ratio as (S2 amplitude / S1 amplitude) \* 100%. A higher ratio indicates reduced sensory gating.
  - Statistical Analysis: Compare the P50 gating ratio between the Pomaglumetad Methionil and placebo groups.







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